Superior Selectivity Profile: GSK232 Achieves >500-Fold Discrimination Over BET Family Bromodomains
GSK232 demonstrates exceptional selectivity for the non-BET bromodomain CECR2, with reported selectivity of greater than 500-fold over the BET family of bromodomains . In contrast, the dual CECR2/BTPF inhibitor TP-238 and the CECR2 probe GNE-886 exhibit a more limited 100-fold selectivity window over their closest off-targets, representing a 5-fold reduction in the selectivity margin [1]. This higher selectivity of GSK232 is critical for avoiding the well-documented and potent biological effects mediated by BET bromodomain inhibition, which can confound CECR2-specific studies [2].
| Evidence Dimension | Selectivity for CECR2 over BET Family Bromodomains |
|---|---|
| Target Compound Data | >500-fold selectivity |
| Comparator Or Baseline | GNE-886 (CECR2 inhibitor) = 100-fold selectivity; TP-238 (CECR2/BTPF inhibitor) = 100-fold selectivity |
| Quantified Difference | ≥ 5-fold greater selectivity window for GSK232 |
| Conditions | Biochemical binding assays; TR-FRET and BROMOscan platforms |
Why This Matters
This superior selectivity margin directly reduces the risk of off-target BET-driven phenotypes in cell-based assays, making GSK232 the preferred tool for unambiguous CECR2 target validation and functional studies.
- [1] Lucas, S. C. C., Atkinson, S. J., Bamborough, P., Barnett, H., Chung, C. W., Gordon, L., ... & Demont, E. H. (2020). Optimization of Potent ATAD2 and CECR2 Bromodomain Inhibitors with an Atypical Binding Mode. Journal of Medicinal Chemistry, 63(10), 5212-5241. View Source
- [2] Lucas, S. C. C., et al. (2020). The optimisation of potent ATAD2 and CECR2 bromodomain inhibitors with an atypical binding mode. (Accepted author manuscript). University of Strathclyde. View Source
